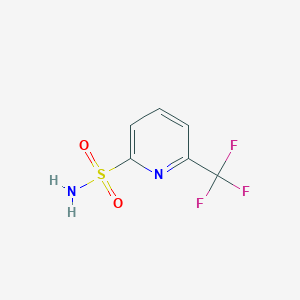

6-(Trifluoromethyl)pyridine-2-sulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRJJIRRQYQKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248970-26-4 | |

| Record name | 6-(trifluoromethyl)pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 6 Trifluoromethyl Pyridine 2 Sulfonamide and Its Derivatives

Classical and Established Synthetic Pathways to Pyridinesulfonamides

The synthesis of pyridinesulfonamides traditionally involves well-established reactions that are reliable and have been widely used in organic synthesis. These methods primarily focus on the formation of the sulfonamide bond and the introduction of the trifluoromethyl group onto the pyridine (B92270) ring.

Sulfonylation of Amines with Pyridine Sulfonyl Chlorides

A cornerstone in the synthesis of pyridinesulfonamides is the reaction between a pyridine sulfonyl chloride and a primary or secondary amine. cbijournal.comsigmaaldrich.com This reaction, a classic example of nucleophilic substitution at a sulfur center, is a versatile and widely employed method for creating the sulfonamide linkage. cbijournal.com The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.

This process is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. cbijournal.com The choice of solvent is often a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or a chlorinated solvent. cbijournal.com The reaction conditions are generally mild, often proceeding at temperatures ranging from 0 °C to room temperature. cbijournal.com The versatility of this method allows for the synthesis of a diverse library of sulfonamide derivatives by varying the amine component. sigmaaldrich.com

| Reactants | Reagents/Conditions | Product | Key Features |

| Pyridine Sulfonyl Chloride, Primary/Secondary Amine | Base (e.g., pyridine, triethylamine), Solvent (e.g., THF) | Pyridinesulfonamide | Widely applicable, mild reaction conditions, forms S-N bond |

Green Chemistry and Sustainable Synthesis of 6-(Trifluoromethyl)pyridine-2-sulfonamide Analogs

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce the environmental impact of chemical processes. This involves the use of safer solvents, more energy-efficient reaction conditions, and the reduction of waste.

One area of focus is the development of solvent-free or "neat" reaction conditions. For example, the mechanosynthesis of sulfonamides has been demonstrated using a one-pot, solvent-free approach. rsc.org This method utilizes solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org Such mechanochemical methods can significantly reduce solvent waste and may lead to shorter reaction times and improved energy efficiency.

The use of multicomponent reactions (MCRs) is another green aspect of pyridine synthesis, as they can improve atom economy by combining multiple synthetic steps into a single operation, often with simple byproducts like water or ethanol (B145695). acsgcipr.org Additionally, research into more environmentally friendly fluorinating agents and reaction conditions for the trifluoromethylation step is an active area of investigation. For instance, the development of a green synthesis for trifluoromethanesulfonyl fluoride, an alternative to SF6 gas, highlights the efforts to find more sustainable fluorinated compounds and synthesis routes. mdpi.com

| Green Chemistry Approach | Description | Potential Benefits |

| Mechanosynthesis | Solvent-free reaction conditions using mechanical force to initiate reactions. rsc.org | Reduced solvent waste, potential for lower energy consumption and faster reactions. rsc.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. acsgcipr.org | Increased atom economy, reduced number of synthetic steps and purification stages. acsgcipr.org |

| Use of Greener Reagents | Exploring alternatives to hazardous reagents and solvents. mdpi.com | Improved safety profile and reduced environmental impact. mdpi.com |

Solvent-Free and Reduced-Solvent Methodologies

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions can lead to accelerated reaction rates, simplified workup procedures, and a significant reduction in chemical waste. mdpi.com In the context of sulfonamide synthesis, thermal, solvent-free methods have proven effective for the formation of pyridine derivatives containing sulfonamide moieties. rsc.orgnih.gov

One common approach involves the reaction of a suitable ketone, an aldehyde, malononitrile, and ammonium acetate under solvent-free conditions at elevated temperatures (90-110 °C). rsc.orgnih.gov This multicomponent reaction strategy allows for the construction of complex pyridine rings in a single step. While not a direct synthesis of the parent this compound from its sulfonyl chloride, these principles can be applied to analogous systems, demonstrating the feasibility of forming the core pyridine-sulfonamide linkage without a solvent. The direct reaction of 6-(trifluoromethyl)pyridine-2-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine under neat conditions, potentially with a solid-supported base, represents a direct application of this eco-friendly methodology.

Table 1: Examples of Solvent-Free Synthesis of Sulfonamide-Containing Pyridines

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium Acetate | Ionic Liquid (2 mol%), 90 °C | 15-40 min | 89-96 | rsc.org |

| Aldehyde, Methyl Ketone with Sulfonamide Moiety, Ammonium Acetate | Fe3O4@SiO2@PCLH-TFA (10 mg), 110 °C | 15-120 min | 80-96 | nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful technique for solvent-free synthesis. researchgate.net These reactions are often highly efficient, rapid, and can provide access to products that are difficult to obtain through traditional solution-phase chemistry. rwth-aachen.de The sealed nature of the milling jars can also be advantageous for reactions involving moisture-sensitive reagents. rwth-aachen.de

The synthesis of sulfonamides and related structures has been successfully demonstrated using mechanochemical methods. For instance, trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides have been synthesized from NH-sulfonimidamides and β-alkoxyvinyl trifluoromethylketones by milling with a base like pyridine. researchgate.net This demonstrates the compatibility of the trifluoromethyl group and sulfur-nitrogen bond formation under mechanochemical conditions. A plausible mechanochemical route to this compound could involve milling the corresponding sulfonyl chloride with a solid source of ammonia, such as ammonium carbonate or an amine adsorbed onto a solid support, in the presence of a solid base.

Table 2: Mechanochemical Synthesis of Sulfonamides and Related Compounds

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfilimine Synthesis | Sulfide, Burgess-type reagent | Ball mill, THF as liquid assistant | 80 min | 69 | rwth-aachen.de |

| Thiadiazine 1-oxide Synthesis | Phenyl sulfonimidamide, (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, Pyridine | 25 Hz | N/A | N/A | researchgate.net |

Ultrasound- and Microwave-Assisted Synthetic Protocols

The use of alternative energy sources like ultrasound and microwave irradiation can dramatically enhance reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. nih.govnih.gov

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which accelerates mass transfer and chemical reactivity. nih.govmdpi.com This sonochemical method has been successfully applied to the synthesis of various aryl sulfonamides from aryl sulfonyl chlorides and amines, often with yields exceeding 70%. researchgate.net The synthesis of this compound could be readily adapted to this protocol, likely involving the sonication of 6-(trifluoromethyl)pyridine-2-sulfonyl chloride and an amine in a suitable solvent medium.

Microwave-assisted synthesis employs microwave irradiation to rapidly heat the reaction mixture through dielectric heating. nih.gov This technique is renowned for its ability to reduce reaction times from hours to minutes. nih.gov The synthesis of sulfonamides is particularly amenable to microwave heating, with numerous protocols demonstrating its efficiency for coupling sulfonyl chlorides with amines or for constructing the heterocyclic core itself. nih.govresearchgate.netekb.eg

Table 3: Comparison of Ultrasound- and Microwave-Assisted Sulfonamide Synthesis

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ultrasound | Arylsulfonyl chloride, Aryl amine | Ferric Chloride-Bentonite, Ethanol | N/A | >70 | researchgate.net |

| Ultrasound | Aldehydes, Hydroxylamine, Alkenes | TCCA, EtOH-water | N/A | Good to excellent | nih.gov |

| Microwave | Sulfinates, Amines | Aqueous media | Short | Excellent | researchgate.net |

| Microwave | Disulfides, Metformin, Silver Nitrate | One-pot | N/A | N/A | nih.gov |

Catalytic Systems for Eco-Friendly Sulfonamide Formation

Catalytic methods offer an elegant approach to sulfonamide synthesis by enabling reactions under milder conditions, with higher selectivity, and often allowing the use of more benign reagents. A significant focus has been on developing alternatives to the traditional sulfonyl chloride-amine coupling.

One prominent strategy involves the direct oxidative coupling of heteroaryl thiols with amines. rsc.org This avoids the need to pre-form and isolate unstable sulfonyl chlorides. Another approach uses a copper catalyst and an oxidant like K2S2O8 to facilitate a radical coupling pathway between sulfonyl radicals and anilinium radicals. researchgate.net Furthermore, visible-light-triggered synthesis of sulfonamides has been developed, utilizing an electron donor-acceptor (EDA) complex in a green solvent like 2-methyltetrahydrofuran (MeTHF). researchgate.net

For reactions that still utilize sulfonyl precursors, sulfonyl fluorides have gained traction as more stable and selectively reactive alternatives to sulfonyl chlorides. acs.org Their reactivity can be enhanced using Lewis acid catalysts, such as calcium triflimide [Ca(NTf2)2], which activates the sulfonyl fluoride towards nucleophilic attack by an amine. This method is effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines, affording sulfonamides in good to excellent yields. acs.org

Table 4: Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Substrates | Key Features | Reference |

|---|---|---|---|

| Copper Salt / K2S2O8 | Sulfonyl sources, Amines | Radical coupling pathway in green solvents | researchgate.net |

| Visible Light / EDA Complex | Sulfonyl sources, Amines | Metal-free, uses green solvent (2-MeTHF) | researchgate.net |

| Calcium Triflimide [Ca(NTf2)2] | Sulfonyl Fluorides, Amines | Activates stable sulfonyl fluorides | acs.org |

| None (Direct Coupling) | Heteroaryl Thiols, Primary Amines | Avoids use of sulfonyl chlorides | rsc.org |

Functional Group Interconversions and Derivatization of this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. Derivatization is typically focused on the sulfonamide nitrogen atom, which possesses a reactive N-H bond, allowing for a variety of functional group interconversions. These modifications are crucial for modulating the physicochemical and biological properties of the parent molecule.

The primary mode of derivatization is N-alkylation or N-arylation of the sulfonamide. A powerful method for achieving N,N-dialkylation is the microwave-promoted Fukuyama-Mitsunobu reaction. rsc.org This reaction allows for the introduction of alkyl groups onto a pre-formed N-alkyl heteroaryl sulfonamide under mild conditions. rsc.org Simpler N-alkylation can also be achieved using standard methods involving an alkyl halide and a base.

Another strategy for derivatization involves activating the C(sp2)–NH2 bond of an aromatic amine, converting it into a pyridinium salt, and then displacing it with a variety of nucleophiles. nih.gov While this applies to the synthesis of the core structure rather than derivatization of the final sulfonamide, the principle of activating specific positions for nucleophilic substitution is a key concept in the broader functionalization of such molecules. Derivatization reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) are used to specifically modify primary amine groups, which could be incorporated into a substituent attached to the sulfonamide nitrogen, thereby creating more complex derivatives. mdpi.com

Table 5: Examples of Sulfonamide Derivatization Reactions

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Fukuyama-Mitsunobu Reaction | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate, Microwave | N,N-dialkyl heteroaryl sulfonamides | rsc.org |

| Click Reaction (CuAAC) | Azide or Alkyne partner, CuSO4, Sodium ascorbate | Triazole-linked sulfonamides | mdpi.com |

| Alkylation | Alkyl halide (e.g., propargyl bromide), Base (e.g., NaOH) | N-propargyl sulfonamides | mdpi.com |

| Condensation with Pyrylium Reagents | Pyrylium salt (e.g., Pyry-BF4) on an amino-functionalized derivative | Pyridinium salt derivatives | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoromethyl Pyridine 2 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional group in medicinal chemistry and organic synthesis. Its reactivity is characterized by the acidic nature of the N-H proton and the ability of the nitrogen atom to participate in various bond-forming reactions.

Nucleophilic Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can act as a nucleophile, particularly after deprotonation by a suitable base. The resulting sulfonamidate anion is a competent nucleophile that readily reacts with various electrophiles, such as alkyl and acyl halides.

N-Alkylation: The N-H proton of a sulfonamide is acidic and can be removed by a base to form an anion that can be alkylated. The reaction of sulfonamides with alcohols, facilitated by catalysts, represents a common method for N-alkylation. For instance, water-soluble iridium complexes have been shown to catalyze the N-alkylation of sulfonamides with alcohols, proceeding through a hydrogen autotransfer mechanism. rsc.org

N-Acylation: N-acylation of sulfonamides is a direct method to form N-acylsulfonamides. A general and efficient method involves the use of N-acylbenzotriazoles as acylating agents. In the presence of a strong base like sodium hydride (NaH) to deprotonate the sulfonamide, these reagents smoothly transfer the acyl group to the sulfonamide nitrogen, affording the corresponding N-acylsulfonamides in high yields. researchgate.net This method is advantageous as N-acylbenzotriazoles can be prepared from carboxylic acids for which the corresponding acid chlorides are unstable or difficult to access. researchgate.net

The electron-withdrawing nature of the 6-(trifluoromethyl)pyridyl group in 6-(trifluoromethyl)pyridine-2-sulfonamide increases the acidity of the N-H proton, facilitating its deprotonation. However, this electronic effect also reduces the nucleophilicity of the resulting sulfonamidate anion compared to arylsulfonamides bearing electron-donating groups.

| Reaction Type | Electrophile/Reagent | Catalyst/Base | General Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alcohols (R-OH) | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Microwave irradiation in water | rsc.org |

| N-Acylation | N-Acylbenzotriazoles (RCO-Bt) | NaH | Anhydrous solvent (e.g., THF) at room temperature | researchgate.net |

Cross-Coupling Reactions Involving the Sulfonamide Nitrogen

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The sulfonamide nitrogen of this compound can participate in such reactions, most notably the Buchwald-Hartwig and Chan-Evans-Lam aminations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for N-arylation, allowing the coupling of amines or amides with aryl halides or pseudohalides (e.g., triflates). wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the deprotonated sulfonamide, and subsequent reductive elimination to furnish the N-arylated product. libretexts.org This methodology is broadly applicable and tolerates a wide range of functional groups. nih.gov

Chan-Evans-Lam (CEL) Coupling: As an alternative to palladium catalysis, the copper-catalyzed N-arylation of sulfonamides with arylboronic acids offers a complementary approach. rsc.org The CEL reaction can proceed under aerobic conditions, often at room temperature, using a copper catalyst (e.g., Cu(OAc)₂) and a base. researchgate.net This method provides an efficient route to N-arylated sulfonamides. rsc.org

| Reaction Name | Coupling Partner | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium(0) + Phosphine Ligand | Broad substrate scope, high functional group tolerance. | wikipedia.orglibretexts.org |

| Chan-Evans-Lam Coupling | Arylboronic Acids | Copper(II) salts (e.g., Cu(OAc)₂) | Often proceeds under mild, aerobic conditions. | rsc.orgresearchgate.net |

Cleavage and Deprotection Strategies of the Sulfonamide Group

In multistep synthesis, the sulfonamide group is often used as a protecting group for amines. Its removal requires specific conditions due to the inherent stability of the S-N bond.

Reductive Cleavage: A particularly effective method for the deprotection of pyridine-2-sulfonamides involves the use of magnesium metal in methanol (B129727) (Mg/MeOH) at low temperatures. researchgate.net This reductive cleavage provides the corresponding free amine in good yield under relatively mild conditions. researchgate.net This method is advantageous over harsher reductive conditions (e.g., Na/NH₃) that may not be compatible with sensitive functional groups.

Acidic Hydrolysis: While sulfonamides are generally stable to acid, cleavage can be achieved under forcing conditions. The use of strong acids like trifluoromethanesulfonic acid (TfOH) has proven effective for the hydrolysis of N-arylsulfonamides, especially those bearing electron-deficient aryl groups. organic-chemistry.orgresearchgate.netacs.org Given the electron-deficient nature of the 6-(trifluoromethyl)pyridyl moiety, this method is a viable strategy for the deprotection of this compound and its derivatives. acs.org

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is severely electron-deficient. This is due to the inherent electronegativity of the ring nitrogen atom, which is compounded by the potent electron-withdrawing effects of the C2-sulfonamide and C6-trifluoromethyl substituents. This electronic character profoundly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. wikipedia.orgyoutube.com The ring nitrogen acts as a strong deactivating group, and under the acidic conditions typical for EAS (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, further deactivating the ring to electrophilic attack. wikipedia.orgrsc.org

The presence of the C2-sulfonamide and C6-trifluoromethyl groups, both of which are strongly deactivating and meta-directing, renders the pyridine ring in this compound extremely unreactive towards electrophiles. Any potential EAS reaction would require exceptionally harsh conditions and is predicted to occur at the C3 or C5 positions, which are meta to the nitrogen and ortho/para to the deactivating substituents. quora.com For example, the nitration of substituted pyridines often requires aggressive reagents like nitric acid in trifluoroacetic anhydride (B1165640) to achieve substitution, typically at the 3-position. rsc.org The nitration of 2-diethylamino-6-methyl pyridine, for instance, occurs at the 5-position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridine Rings

In stark contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (typically a halide) is present on the ring. The reaction proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by electron-withdrawing substituents.

For a derivative of this compound bearing a leaving group, such as a chlorine atom, SNAr would be a highly favorable process. The trifluoromethyl group is a powerful activating group for SNAr. acs.org The regiochemical outcome of SNAr on polysubstituted pyridines is dependent on the position of the leaving group and the activating groups. Generally, positions C2, C4, and C6 are most susceptible to nucleophilic attack. In the case of a 3-substituted 2,6-dichloropyridine, the regioselectivity of substitution depends on the reaction conditions, with non-polar aprotic solvents often favoring substitution at the C6 position (ortho to the 3-substituent). colab.ws For a hypothetical 4-chloro-6-(trifluoromethyl)pyridine-2-sulfonamide, nucleophilic attack would be strongly favored at the C4 position due to stabilization of the negative charge in the intermediate by both the ring nitrogen and the C6-trifluoromethyl group.

| Reaction Type | Reactivity Level | Predicted Site(s) of Reaction | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Extremely Low | C3, C5 | Severe deactivation by ring nitrogen and two strong electron-withdrawing groups (CF₃, SO₂NH₂). |

| Nucleophilic Aromatic Substitution (SNAr) | High (Requires Leaving Group) | C4 > C2/C6 > C3/C5 | Strong activation by electron-withdrawing groups; reaction site depends on position of leaving group. |

Ring Functionalization and Heterocyclic Annulation

The pyridine ring in this compound is deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of both the trifluoromethyl group and the sulfonamide group. However, it is activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing substituents.

Late-stage functionalization of multisubstituted pyridines at the position alpha to the nitrogen can be achieved through a combination of C-H fluorination followed by nucleophilic aromatic substitution. acs.org While not specific to this compound, this methodology is relevant. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the enhanced reactivity of fluoro-substituted pyridines in SNAr reactions. acs.org This suggests that if a fluorine atom were present on the ring of the title compound, it would serve as an excellent leaving group for introducing a variety of nucleophiles.

Research into pyridine-oxazoline (PyOx) ligands, which share the trifluoromethylpyridine scaffold, shows that functionalization at the 6-position of the pyridine ring has been used as an anchoring site for immobilization in catalytic applications. nih.gov This indicates that the positions on the pyridine ring can be selectively targeted for functionalization, although direct examples on the sulfonamide-bearing parent compound are not detailed.

Heterocyclic annulation, the process of building a new ring onto an existing one, is a powerful tool in synthetic chemistry. While specific examples starting from this compound are not prominently documented in the reviewed literature, general strategies for creating fluorinated N-heterocycles, such as through Pd-catalyzed [4+2] annulation, have been developed. nih.gov These methods typically build the heterocyclic core using fluorinated starting materials rather than by annulating a pre-existing complex pyridine. nih.gov

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical substituent that profoundly influences the chemical and physical properties of the parent molecule. It is known for its high metabolic stability, largely due to the strength of the carbon-fluorine bond, which has a bond dissociation energy of approximately 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond. mdpi.com

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal and agrochemical chemistry. mdpi.comnih.gov Its Hammett constant (σp) is 0.54, indicating a strong electron-withdrawing capability through inductive effects, which deactivates the aromatic ring towards electrophilic attack and increases the acidity of N-H protons on the sulfonamide group. nih.gov This electronic influence is crucial in modulating the basicity of the pyridine nitrogen and can prevent metabolic oxidation of the ring. nih.govmdpi.com The high electronegativity of the trifluoromethyl group (3.46) significantly alters the electronic properties of the aromatic ring. nih.gov This can trigger intramolecular reactions, as seen in the decomposition of the herbicide flazasulfuron, which also contains a trifluoromethylpyridine moiety. nih.gov

Physicochemical Properties: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its permeability across biological membranes. mdpi.comrsc.org The Hansch lipophilicity parameter (πx) for -CF3 is +0.88. rsc.org This property is a key consideration in the design of bioactive molecules. mdpi.com

Below is a table summarizing the key properties of the trifluoromethyl group relevant to the parent compound.

| Property | Value/Description | Impact on this compound |

| Electronegativity | 3.46 nih.gov | Strongly deactivates the pyridine ring to electrophilic attack. |

| Hammett Constant (σp) | 0.54 nih.gov | Indicates a powerful electron-withdrawing inductive effect. |

| Lipophilicity Parameter (πx) | +0.88 rsc.org | Increases the overall lipophilicity of the molecule. |

| C-F Bond Dissociation Energy | ~485.3 kJ/mol mdpi.com | Confers high metabolic and chemical stability to the group. |

| Steric Profile | Bulkier than a methyl group. mdpi.com | Can influence binding to biological targets and affect conformation. |

The trifluoromethyl group is generally considered robust and chemically inert under many reaction conditions. tcichemicals.comnih.gov However, selective transformations of the C-F bonds within a -CF3 group are an emerging area of synthetic chemistry. While these reactions are challenging due to the high strength of the C-F bond, methods have been developed, particularly for aromatic trifluoromethyl groups. tcichemicals.comresearchgate.net

Decomposition or modification of the trifluoromethyl group can occur under specific, often harsh, conditions. It has been shown to react with certain Lewis acids, metal hydrides, and under superacidic conditions. nih.gov For instance, trifluoromethyl-substituted arenes can react in superacids like trifluoromethanesulfonic acid (CF3SO3H) to undergo Friedel-Crafts-type reactions, suggesting the formation of reactive carbocationic intermediates. nih.gov

Another pathway for modification is through radical intermediates. The cleavage of a C-F bond in a -CF3 group can proceed through a heterolytic pathway to give difluoro-substituted cations or anions. researchgate.net More recently, defluorination reactions via radical intermediates have been explored, though this is difficult due to the high bond dissociation energy of the C-F bond. researchgate.net

Specific derivatizations of the -CF3 group on this compound itself are not widely reported. The research focus has been more on leveraging the properties the group imparts rather than modifying it. However, the existing literature on other benzotrifluorides and related compounds indicates that under specific catalytic or highly acidic conditions, the -CF3 group is not entirely inert and can be transformed. tcichemicals.comnih.gov

Coordination Chemistry and Supramolecular Assemblies of 6 Trifluoromethyl Pyridine 2 Sulfonamide As a Ligand

Complexation with Transition Metal Ions

6-(Trifluoromethyl)pyridine-2-sulfonamide possesses multiple potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the sulfonamide group, and the two oxygen atoms of the sulfonamide group. The spatial arrangement of the pyridine nitrogen and the sulfonamide group at the 2-position of the pyridine ring makes this ligand a prime candidate for acting as a bidentate chelating agent.

The most probable coordination mode involves the nitrogen atom of the pyridine ring and one of the atoms from the sulfonamide group. Pyridine and its derivatives are well-known for their ability to coordinate to a wide variety of metal ions through the lone pair of electrons on the nitrogen atom. nih.govnih.gov The sulfonamide group can coordinate through either the nitrogen or one of the oxygen atoms. In many instances, the sulfonamide group undergoes deprotonation of the NH group to form a sulfonamidate anion, which then coordinates to the metal ion through the nitrogen atom. This deprotonation is often facilitated by the presence of a base or the metal ion itself. Coordination through the sulfonamide nitrogen after deprotonation is a common feature in the coordination chemistry of related sulfonamide-containing ligands. researchgate.netsci-hub.se

Alternatively, coordination can occur through one of the sulfonamide oxygen atoms. The sulfonate group, a close analogue, is known to coordinate to metal ions. rsc.org However, for 2-substituted pyridyl-sulfonamide ligands, chelation involving the pyridine nitrogen and the deprotonated sulfonamide nitrogen is generally favored as it leads to the formation of a stable five- or six-membered chelate ring. The formation of such chelate rings is entropically favored and results in enhanced stability of the resulting metal complexes.

Therefore, it is anticipated that this compound will primarily act as a bidentate N,N'-donor ligand after deprotonation of the sulfonamide proton, coordinating to a metal center via the pyridine nitrogen and the sulfonamide nitrogen. A less likely, but possible, mode is N,O-bidentate chelation involving the pyridine nitrogen and one of the sulfonamide oxygens.

The stoichiometry of the resulting metal complexes will depend on the metal ion, its preferred coordination number, and the reaction conditions. Assuming the ligand acts as a bidentate chelating agent (denoted as L⁻ after deprotonation), several common stoichiometries and geometries can be predicted.

For metal ions that favor a coordination number of four, complexes with a 1:2 metal-to-ligand ratio, [M(L)₂], are expected. These could adopt either a square planar or a tetrahedral geometry. For instance, d⁸ metal ions like Pd(II), Pt(II), and Au(III) would likely form square planar complexes. wikipedia.org In contrast, metal ions like Co(II), Zn(II), and Mn(II) might form tetrahedral complexes.

For metal ions that prefer a coordination number of six, complexes with a 1:3 metal-to-ligand ratio, [M(L)₃]⁻, or more commonly, complexes incorporating other ligands (like water or halides) with a 1:2 ratio, such as [M(L)₂(H₂O)₂], are probable. These complexes would be expected to have an octahedral geometry. wikipedia.org For example, transition metals like Ru(II), Co(II), and Ni(II) often form octahedral complexes. nih.gov

The following interactive table summarizes the predicted stoichiometries and geometries for complexes of this compound with various transition metal ions.

| Metal Ion | Common Oxidation State | Likely Stoichiometry (M:L) | Predicted Geometry |

| Cobalt | Co(II) | 1:2 | Tetrahedral or Octahedral |

| Nickel | Ni(II) | 1:2 | Square Planar or Octahedral |

| Copper | Cu(II) | 1:2 | Square Planar or Distorted Octahedral |

| Zinc | Zn(II) | 1:2 | Tetrahedral |

| Palladium | Pd(II) | 1:2 | Square Planar |

| Platinum | Pt(II) | 1:2 | Square Planar |

| Ruthenium | Ru(II) | 1:2 or 1:3 | Octahedral |

| Iron | Fe(II), Fe(III) | 1:2 or 1:3 | Octahedral |

The formation of coordination complexes with this compound would be expected to result in significant changes in its spectroscopic signatures, particularly in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the pyridine ring and the sulfonamide group are anticipated.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, are expected to shift to higher frequencies upon coordination of the pyridine nitrogen to the metal center. kpi.ua

Sulfonamide Group Vibrations: The asymmetric and symmetric stretching vibrations of the SO₂ group, usually found around 1350 cm⁻¹ and 1150 cm⁻¹, respectively, are likely to shift upon coordination, especially if one of the oxygen atoms is involved in bonding. If coordination occurs through the deprotonated nitrogen, these SO₂ stretching frequencies will also be affected due to changes in the electronic environment. The N-H stretching vibration, typically seen above 3200 cm⁻¹, would disappear upon deprotonation and coordination of the sulfonamide nitrogen.

New Bands: The formation of new bands at lower frequencies (typically below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations would provide direct evidence of coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would also be powerful tools for characterizing the formation of metal complexes.

¹H NMR: The chemical shifts of the protons on the pyridine ring would be expected to shift downfield upon coordination due to the deshielding effect of the metal ion. The proton on the sulfonamide nitrogen would either show a significant downfield shift or disappear if deprotonation occurs.

¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring, particularly those adjacent to the nitrogen atom, would be expected to shift downfield upon complexation.

¹⁹F NMR: The chemical shift of the trifluoromethyl group could also be affected by coordination, providing further insight into the electronic changes within the ligand upon complexation.

The following interactive table summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Functional Group | Expected Change Upon Complexation |

| IR Spectroscopy | Pyridine C=N/C=C stretch | Shift to higher frequency |

| IR Spectroscopy | Sulfonamide SO₂ stretch | Shift in frequency |

| IR Spectroscopy | Sulfonamide N-H stretch | Disappearance upon deprotonation |

| ¹H NMR | Pyridine protons | Downfield shift |

| ¹H NMR | Sulfonamide N-H proton | Significant downfield shift or disappearance |

| ¹³C NMR | Pyridine carbons | Downfield shift |

| ¹⁹F NMR | CF₃ group | Potential shift in chemical shift |

Role of the Trifluoromethyl and Sulfonamide Moieties in Coordination

Both the trifluoromethyl (-CF₃) and the sulfonamide (-SO₂NH₂) groups are strong electron-withdrawing groups. nih.govnih.gov The presence of these groups on the pyridine ring is expected to have a significant impact on the electronic properties of the ligand and its affinity for metal ions.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This group will decrease the electron density on the pyridine ring, including the nitrogen atom. Similarly, the sulfonamide group also withdraws electron density from the ring. nih.gov This reduction in electron density on the pyridine nitrogen lowers its basicity, making it a weaker sigma-donor compared to unsubstituted pyridine. A decrease in the sigma-donating ability of the pyridine lone pair can lead to weaker coordination with hard metal ions. nih.gov

However, the electron-withdrawing nature of these substituents can also enhance the π-acceptor properties of the pyridine ring. nih.gov This means that the ligand can accept electron density from the metal's d-orbitals into its π* orbitals (back-bonding). This π-acceptor character can strengthen the metal-ligand bond, particularly with electron-rich, soft transition metals in lower oxidation states. Therefore, this compound is expected to form more stable complexes with metal ions that are capable of significant π-back-bonding.

The trifluoromethyl group is significantly bulkier than a hydrogen atom. mdpi.com Its position at the 6-position of the pyridine ring, adjacent to the coordinating nitrogen atom, will introduce considerable steric hindrance. This steric bulk can influence both the ability of the ligand to coordinate to a metal center and the geometry of the resulting complex.

The steric clash between the -CF₃ group and other ligands in the metal's coordination sphere may prevent the formation of certain geometries or favor complexes with lower coordination numbers. For example, it might be difficult to form octahedral complexes with three of these bulky ligands around a small metal ion. The steric hindrance could also influence the bond angles and distances within the coordination sphere, leading to distorted geometries. researchgate.net

Furthermore, the steric interaction between the trifluoromethyl group and the sulfonamide group at the 2-position may force the ligand to adopt a specific conformation upon coordination to minimize steric strain. This pre-organization of the ligand could, in some cases, be favorable for chelation. The interplay between the electronic and steric effects will ultimately determine the coordination behavior and the stability of the metal complexes formed with this compound.

Computational and Theoretical Chemistry Studies of 6 Trifluoromethyl Pyridine 2 Sulfonamide

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intricacies of molecular systems. These calculations solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic structure and properties. For 6-(Trifluoromethyl)pyridine-2-sulfonamide, such studies are crucial for understanding the influence of the trifluoromethyl and sulfonamide groups on the pyridine (B92270) ring.

The first step in any quantum chemical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, theoretical calculations would likely be performed using a method like B3LYP with a 6-311++G(d,p) basis set to obtain accurate geometric parameters.

The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-S and S-N bond lengths in the sulfonamide group, and the C-C and C-N bond lengths within the pyridine ring, can be precisely determined. The presence of the bulky and electron-withdrawing trifluoromethyl group is expected to influence the geometry of the pyridine ring.

The electronic structure of the molecule, which describes the distribution of electrons, can also be elucidated. This includes the identification of molecular orbitals and their corresponding energy levels. The electronic structure is fundamental to understanding the molecule's reactivity and spectroscopic properties.

Illustrative Optimized Geometric Parameters for this compound | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-S | 1.78 | | | S-N | 1.65 | | | S=O | 1.45 | | | C-CF3 | 1.52 | | | | | O-S-O: 120.5 | | | | C-S-N: 105.8 | | | | Pyridine Ring C-C-C | ~120 | Note: This data is representative and intended for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity profile.

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is representative and intended for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

The distribution of charge within a molecule is not uniform and plays a crucial role in its interactions with other molecules. Quantum chemical calculations can provide a detailed picture of this charge distribution. One of the most intuitive ways to visualize this is through a Molecular Electrostatic Potential (MEP) map.

An MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the sulfonamide group would exhibit a positive potential, making them potential hydrogen bond donors.

Spectroscopic Property Predictions and Correlations

Computational chemistry is not only capable of predicting molecular structure and reactivity but can also be used to simulate various types of spectra. This is incredibly valuable for interpreting experimental spectroscopic data and for identifying unknown compounds.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific vibrational modes can be made. For this compound, theoretical calculations would help in assigning the characteristic vibrational modes of the pyridine ring, the sulfonamide group (e.g., S=O and S-N stretching), and the trifluoromethyl group (e.g., C-F stretching).

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| C-H Stretch (aromatic) | 3100-3000 |

| S=O Asymmetric Stretch | 1350 |

| S=O Symmetric Stretch | 1160 |

| C-F Stretch | 1300-1100 |

| Pyridine Ring Breathing | ~1000 |

Note: This data is representative and intended for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

Theoretical calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the NMR chemical shifts of a molecule. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated chemical shifts with the experimental values, a definitive assignment of the NMR signals can be achieved. For this compound, these calculations would be instrumental in assigning the signals of the protons and carbons of the pyridine ring, which can be complex due to the presence of the substituents.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | 7.8 | 122 |

| Pyridine H-4 | 8.1 | 138 |

| Pyridine H-5 | 7.9 | 120 |

| NH₂ | 7.5 | - |

| Pyridine C-2 | - | 155 |

| Pyridine C-6 | - | 148 |

| CF₃ | - | 123 (q, J ≈ 275 Hz) |

Note: This data is representative and intended for illustrative purposes, as specific computational results for this compound were not found in the searched literature. Chemical shifts are referenced to TMS.

Electronic Absorption and Emission Spectra

No experimental or computationally derived electronic absorption (UV-Vis) or emission spectra for this compound were found. Such studies would typically involve Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies, oscillator strengths, and corresponding absorption wavelengths (λmax). Without these specific calculations, a data table and detailed discussion on the electronic spectral properties cannot be generated.

Theoretical Studies on Reaction Mechanisms and Pathways

The scientific literature contains numerous articles on the synthesis of trifluoromethylpyridines and the formation of sulfonamides. However, specific theoretical investigations into the synthesis of this compound are absent.

Nonlinear Optical (NLO) Properties and Related Theoretical Predictions

Computational screening of molecules for NLO properties is a common research area. However, this compound does not appear in published NLO property databases or dedicated studies. The generation of NLO data requires dedicated DFT calculations, which have not been reported for this compound.

6 Trifluoromethyl Pyridine 2 Sulfonamide As a Precursor in Advanced Organic Synthesis

Modular Construction of Complex Molecular Architectures

The synthesis of complex molecules often relies on a modular approach, where distinct, pre-functionalized building blocks are coupled together in a convergent manner. This strategy offers significant advantages in terms of efficiency, flexibility, and the ability to rapidly generate structural diversity. 6-(Trifluoromethyl)pyridine-2-sulfonamide is an exemplary precursor for such modular constructions.

The inherent reactivity of the sulfonamide group allows for its straightforward linkage with a wide array of molecular fragments. For instance, the sulfonamide nitrogen can be readily coupled with various unsaturated pendants, photoactive cores, or other functionalized moieties through well-established, high-yielding reactions. This modularity allows chemists to independently vary different sections of the target molecule, providing a powerful tool for exploring chemical space and optimizing molecular properties.

A typical modular synthesis might involve the following components:

The Sulfonamide Linker: The -SO₂NH- group acts as a robust and versatile connection point.

Diverse Building Blocks: These are the variable components that are attached to the sulfonamide nitrogen. They can range from simple alkyl or aryl groups to complex heterocyclic systems or reactive partners for subsequent transformations. acs.org

This approach facilitates the systematic assembly of intricate architectures where the properties of the final compound are the sum of its constituent parts, each of which can be independently optimized.

Table 1: Representative Modular Components for Synthesis

| Component Category | Example Structures | Synthetic Utility |

|---|---|---|

| Pyridine (B92270) Core | 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Electrophilic partner for amine coupling |

| Amine Building Block | Anilines, Alkylamines, Amino-heterocycles | Introduction of structural and functional diversity |

| Unsaturated Pendant | Alkenes, Alkynes | Enables subsequent cycloaddition or cyclization reactions |

Scaffold Derivatization for Library Synthesis

In drug discovery and materials science, the generation of compound libraries around a core "scaffold" is a fundamental strategy for identifying molecules with desired biological activities or physical properties. The this compound structure is considered a "privileged scaffold" due to the prevalence of both the pyridine and sulfonamide motifs in marketed drugs and bioactive compounds. eurjchem.com Its derivatization allows for the systematic exploration of structure-activity relationships (SAR).

Scaffold derivatization can be achieved at multiple positions:

N-Substitution of the Sulfonamide: The hydrogen atom on the sulfonamide nitrogen can be replaced with a vast array of substituents using alkylation, arylation, or acylation reactions. This is the most common point of diversification.

Modification of the Pyridine Ring: The pyridine ring itself can be further functionalized. While the trifluoromethyl group is typically stable, the hydrogen atoms at other positions on the ring can potentially be replaced through selective metallation-substitution or cross-coupling reactions, although this is often more synthetically challenging.

Coupling via the Sulfonyl Group: While less common, the entire sulfonamide can be constructed by coupling 6-(trifluoromethyl)pyridine-2-sulfonyl chloride with a diverse set of primary or secondary amines. nih.gov

This multi-faceted derivatization potential allows for the creation of large, information-rich libraries of compounds from a single, readily accessible precursor. The "libraries from libraries" approach, where an existing library is further modified to create new ones with different characteristics, is also applicable here, exponentially increasing the accessible chemical diversity.

Development of Novel Heterocyclic and Polycyclic Systems

Beyond its use as a scaffold for simple derivatization, this compound serves as a key starting material for the synthesis of more complex, fused ring systems. The electronic nature of the trifluoromethylated pyridine ring and the reactivity of the sulfonamide linker can be harnessed to drive cyclization reactions, leading to the formation of novel heterocyclic and polycyclic architectures.

Annulation refers to the process of building a new ring onto an existing one. Derivatives of this compound are promising substrates for intramolecular annulation reactions, particularly through radical pathways. In these reactions, the sulfonamide group acts as a flexible linker to tether a reactive moiety that can then attack the pyridine ring to form a new, fused ring system.

For example, a pyridyl radical connected to another pyridine ring via a sulfonamide linker can undergo an intramolecular substitution reaction. nih.gov Depending on the length and flexibility of the linker and the position of attachment, this can lead to the formation of novel polycyclic sultams (cyclic sulfonamides). This strategy provides a powerful method for converting a simple bicyclic precursor into a more complex and rigid tricyclic or tetracyclic framework. nih.gov Such transformations are valuable for creating unique three-dimensional structures that are often sought in drug design.

Table 2: Potential Intramolecular Annulation Strategy

| Precursor Type | Reaction Conditions | Product Class |

|---|---|---|

| N-(halopyridyl)-6-(trifluoromethyl)pyridine-2-sulfonamide | Radical initiator (e.g., AIBN), H-donor | Fused Bipyridine Sultams |

Cycloaddition reactions are powerful tools for ring formation, where two or more unsaturated molecules react to form a cyclic adduct in a single step. The electron-deficient nature of the 6-(trifluoromethyl)pyridine ring makes it an interesting component in cycloaddition chemistry, particularly in inverse-electron-demand Diels-Alder reactions. acsgcipr.org

Furthermore, the sulfonamide portion of the molecule can be used to attach a diene or dienophile, setting the stage for an intramolecular cycloaddition. For instance, an alkenyl or alkynyl group can be installed on the sulfonamide nitrogen. Upon activation (e.g., thermally or photochemically), this unsaturated "pendant" can react with the pyridine ring system, which acts as the other cycloaddition partner. This approach can be used to construct complex polycyclic systems containing the trifluoromethylpyridine core in a highly controlled and stereoselective manner. youtube.com Both [4+2] and other cycloaddition pathways, such as [3+2] or [5+2] additions, can be envisioned, leading to a diverse range of fused heterocyclic products that would be difficult to access through other synthetic routes. mdpi.comacs.org

Q & A

What are the common synthetic routes for preparing 6-(trifluoromethyl)pyridine-2-sulfonamide derivatives?

Basic Research Question

Synthesis typically involves nucleophilic substitution, coupling reactions, or sulfonamide formation. For example:

- Method A : Reacting 2-chloro-6-(trifluoromethyl)pyridine with sulfonating agents (e.g., sulfamoyl chloride) using K₂CO₃ and 18-crown-6 ether in refluxing acetonitrile for 12 hours .

- Method B : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids, using Pd(OAc)₂ and dppf in toluene/THF (1:1 v/v) under reflux .

- Fluorination : Introducing fluorine via potassium fluoride in DMSO at elevated temperatures for regioselective fluorination .

How are this compound derivatives characterized analytically?

Basic Research Question

Key techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 366 [M+H]⁺ for intermediates) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- HPLC : For purity assessment using MeCN/water (0.1% formic acid) gradients on C18 columns .

- X-ray crystallography : Resolves regiochemical ambiguities in complex derivatives (see Supplementary Information in phosphazene studies) .

What factors influence reaction yields during multi-step synthesis of fluorinated sulfonamides?

Advanced Research Question

Critical factors include:

- Reaction time and temperature : Prolonged heating (e.g., 80°C for 1.5 hours in DMF) improves coupling efficiency but may degrade sensitive intermediates .

- Purification : HPLC with formic acid modifiers enhances resolution of polar by-products (e.g., 31% yield after purification in Example 405) .

- Catalyst selection : Pd(OAc)₂ with dppf ligand optimizes cross-coupling efficiency compared to less stable catalysts .

How can unexpected by-products from fluorinated intermediates be mitigated?

Advanced Research Question

Fluorinated pyridines often exhibit unpredictable reactivity due to electron-withdrawing CF₃ groups:

- Regioselective protection : Use bulky bases (e.g., 3-picoline) to suppress competing reactions at alternative ring positions .

- By-product analysis : LCMS tracking (m/z 727 [M+H]⁺ vs. m/z 785 [M+H]⁺) helps identify incomplete substitutions or over-fluorination .

- Low-temperature quenching : Prevents decomposition of reactive intermediates like sulfonyl chlorides .

How should researchers address contradictions in spectral data for fluorinated sulfonamides?

Advanced Research Question

Discrepancies often arise from:

- Tautomerism : Hydroxy-pyridone ↔ pyridinol equilibria (e.g., 2-hydroxy-6-(trifluoromethyl)pyridine; CAS 34486-06-1) alter NMR/IR profiles .

- Solvent effects : Polarity shifts in DMSO or MeCN can mask true LCMS retention times .

- Isotopic patterns : CF₃ groups (mass 69) complicate MS interpretation; high-resolution LCMS (HRMS) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.